Structural Differentiation: Furan-2-yl vs. Unsubstituted Isoxazole at the 5-Position
The target compound uniquely incorporates a furan-2-yl substituent at the isoxazole 5-position, distinguishing it from its closest commercially available analog, (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone (CAS 1797598-87-8), which bears an unsubstituted isoxazole ring . This structural difference introduces an additional heteroaromatic ring system (furan) capable of participating in π–π stacking, hydrogen bonding via the furan oxygen, and hydrophobic interactions that are absent in the unsubstituted analog. In the broader isoxazole azepine BET inhibitor series, replacement of the pyridine ring with a furan ring in a related indolyl scaffold resulted in a measurable potency shift (IC50 from 23.9 nM to 65 nM) [1], demonstrating that furan incorporation at analogous positions directly modulates target affinity.
| Evidence Dimension | Presence of furan-2-yl substituent at isoxazole 5-position |
|---|---|
| Target Compound Data | Furan-2-yl present at isoxazole 5-position (C20H19FN2O3, MW 354.381, logP 3.543) [2] |
| Comparator Or Baseline | (3-(4-Fluorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone (CAS 1797598-87-8): unsubstituted isoxazole, MW and logP not publicly reported |
| Quantified Difference | Qualitative structural difference: additional O-heteroaromatic ring (furan) providing distinct H-bond acceptor, π-stacking, and lipophilic contact potential; in a related scaffold, furan-for-pyridine substitution induced a ~2.7-fold IC50 shift (23.9 → 65 nM) [1] |
| Conditions | Structural comparison based on reported chemical structures; potency shift data from BindingDB entry for indolyl-furan analog in kinase inhibition assay [1] |
Why This Matters
For procurement decisions, the furan-2-yl group represents a non-interchangeable pharmacophoric element; selecting the unsubstituted analog removes a key moiety implicated in target affinity modulation, invalidating structure–activity relationship (SAR) continuity.
- [1] BindingDB. Assay Summary: furan analog potency shift in kinase inhibition. IC50 values: 23.9 nM (pyridine analog) vs. 65 nM (furan analog). Available at: https://www.bindingdb.org (accessed May 2026). View Source
- [2] ZINC Database. ZINC84814473. Physicochemical properties: MW 354.381, logP 3.543, H-bond acceptors 6, rotatable bonds 4. Available at: https://zinc.docking.org/substances/ZINC000084814473/ (accessed May 2026). View Source
